Xenon-131
Overview
Description
Xenon-131 is a stable isotope of the noble gas xenon, which is part of Group 18 on the periodic table. It has an atomic number of 54 and a mass number of 131, consisting of 54 protons and 77 neutrons . This compound is one of the naturally occurring isotopes of xenon and is known for its applications in various scientific fields due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Xenon-131 can be produced through the neutron irradiation of stable xenon isotopes such as xenon-130 or xenon-132. This process involves exposing the target isotope to a flux of neutrons, resulting in the capture of neutrons and the formation of this compound .
Industrial Production Methods: Xenon is typically extracted from the atmosphere through the fractional distillation of liquid air. The process involves cooling air to very low temperatures to liquefy it, followed by the separation of xenon from other gases based on their boiling points . Once xenon is isolated, isotopic enrichment techniques such as gas centrifugation or electromagnetic isotope separation can be used to obtain this compound.
Chemical Reactions Analysis
Types of Reactions: Xenon-131, like other noble gases, is chemically inert under standard conditions. it can form compounds under specific conditions, particularly with highly electronegative elements such as fluorine and oxygen .
Common Reagents and Conditions:
Fluorination: Xenon can react with fluorine gas under controlled conditions to form xenon fluorides such as xenon difluoride (XeF2), xenon tetrafluoride (XeF4), and xenon hexafluoride (XeF6).
Major Products Formed:
Xenon Difluoride (XeF2): Formed by the direct reaction of xenon with fluorine gas.
Xenon Tetrafluoride (XeF4): Formed by the reaction of xenon with an excess of fluorine gas.
Xenon Trioxide (XeO3): Formed by the hydrolysis of xenon hexafluoride.
Scientific Research Applications
Xenon-131 has several applications in scientific research, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: this compound is used in NMR spectroscopy due to its nuclear spin properties, which make it suitable for studying molecular structures and dynamics.
Nuclear Physics: this compound is used in nuclear physics research to study nuclear reactions and properties of atomic nuclei.
Mechanism of Action
Xenon-131 exerts its effects primarily through its interactions with other elements and compounds. In medical applications, xenon acts as a neuroprotective and anesthetic agent by binding to the glycine site of the glutamatergic N-methyl-D-aspartate (NMDA) receptor, competitively blocking it. This inhibition prevents the overstimulation of NMDA receptors, thereby reducing calcium influx and protecting neurons from excitotoxic damage .
Comparison with Similar Compounds
Xenon-129: Another stable isotope of xenon with applications in NMR spectroscopy and medical imaging.
Xenon-133: A radioactive isotope used in pulmonary ventilation studies and cerebral blood flow assessment.
Uniqueness of Xenon-131: this compound is unique due to its stable nature and specific nuclear properties, such as its nuclear spin of 3/2, which makes it particularly useful in NMR spectroscopy . Unlike xenon-133, which is radioactive, this compound does not pose radiation hazards, making it safer for certain applications.
Biological Activity
Xenon-131 (Xe-131) is a noble gas that has garnered attention for its unique biological properties, particularly in the fields of anesthesia and neuroprotection. This article explores the biological activity of Xe-131, focusing on its interactions at the molecular level, its anesthetic effects, and its potential therapeutic applications.
Overview of this compound
This compound is a stable isotope of xenon with a nuclear spin of 3/2. It is one of the isotopes used in various medical applications, including as a contrast agent in imaging and in the treatment of certain thyroid diseases. Its biological activity is primarily attributed to its ability to interact with proteins and receptors in the central nervous system.
NMDA Receptor Interaction
One of the primary mechanisms through which Xe-131 exerts its biological effects is via its interaction with the N-methyl-D-aspartate (NMDA) receptor. Research indicates that Xe-131 acts as a competitive antagonist at the glycine binding site of the NMDA receptor. This interaction inhibits excitatory neurotransmission, which is crucial for its anesthetic properties:
- Competitive Binding : Xe-131 competes with glycine for binding at the NMDA receptor, reducing excitatory signaling in neurons .
- Neuroprotective Effects : By inhibiting NMDA receptor activity, Xe-131 reduces excitotoxicity and neuronal injury during hypoxic conditions .
Anesthetic Properties
Xe-131 is recognized for its anesthetic properties due to its low solubility in tissues, allowing for rapid induction and recovery from anesthesia. Studies have shown that Xe-131 can achieve maximum arterial blood concentrations during inhalation anesthesia, with a biphasic elimination profile characterized by rapid initial clearance followed by slower elimination phases .
Study on Xenon-Induced Anesthesia
A study involving seven patients undergoing routine Xe-based general anesthesia reported maximum arterial blood concentrations of 1.3 mmol/L. The elimination kinetics were analyzed using linear regression, revealing a half-life of approximately 2.7 hours post-exposure, indicating that Xe-131 remains traceable for 24 to 48 hours after administration .
Neuroprotective Effects Against OGD Injury
Another significant study focused on the neuroprotective effects of Xe-131 during oxygen-glucose deprivation (OGD). In vitro experiments demonstrated that Xe-131 significantly reduced lactate dehydrogenase release—a marker of cell injury—indicating its protective role against neuronal damage when administered alongside OGD agents .
Data Tables
Parameter | Value |
---|---|
Maximum Blood Concentration | 1.3 mmol/L |
Half-Life | 2.7 hours |
Traceability Duration | 24 to 48 hours |
LDH Release Reduction | Significant at subanesthetic doses |
Proteomic Insights
Recent computational studies have identified numerous proteins that interact with xenon, enhancing our understanding of xenon's biological roles. A large-scale analysis identified 89 unique xenon-interacting proteins, many involved in ATP-driven processes, suggesting that xenon may influence metabolic pathways critical for cellular function .
Properties
IUPAC Name |
xenon-131 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Xe/i1+0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNFHKCVQCLJFQ-IGMARMGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Xe] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[131Xe] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Xe | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20932930 | |
Record name | (~131~Xe)Xenon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20932930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.90508413 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14683-11-5 | |
Record name | Xenon Xe-131 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014683115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (~131~Xe)Xenon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20932930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | XENON XE-131 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYH1YE0AQ6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.